H-Gly-Phe-NH2 HCl
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Overview
Description
H-Gly-Phe-NH2 HCl, also known as Glycyl-L-phenylalaninamide hydrochloride, is a dipeptide compound consisting of glycine and phenylalanine residues. This compound is often used in biochemical and pharmaceutical research due to its structural properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Phe-NH2 HCl typically involves the coupling of glycine and phenylalanine residues. One common method is solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the phenylalanine residue is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU).
Coupling Reaction: The activated phenylalanine is then coupled with the amino group of glycine to form the dipeptide bond.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis involves the use of protecting groups to prevent unwanted side reactions and typically requires multiple purification steps to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can be used to modify the peptide bond or the side chains of the amino acids.
Substitution: Substitution reactions can introduce new functional groups into the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used to introduce new groups, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while reduction can lead to the formation of reduced peptide bonds or modified side chains.
Scientific Research Applications
H-Gly-Phe-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an analgesic and its interaction with opioid receptors.
Industry: The compound is used in the development of peptide-based materials and hydrogels for drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of H-Gly-Phe-NH2 HCl involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors and modulate their activity, leading to analgesic effects. The binding of the peptide to the receptor triggers a cascade of intracellular signaling pathways, ultimately resulting in the desired biological response.
Comparison with Similar Compounds
H-Gly-Phe-NH2 HCl can be compared with other similar dipeptide compounds, such as:
H-Tyr-D-Arg-Phe-Gly-NH2: This compound is a synthetic derivative of dermorphine and has potent analgesic effects.
H-Tyr-D-Ala-Gly-Phe-NH2:
H-Phe-Gly-NH2: Similar to this compound, this compound consists of phenylalanine and glycine residues but lacks the hydrochloride salt.
The uniqueness of this compound lies in its specific sequence and the presence of the hydrochloride salt, which can influence its solubility and stability.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQDDRULWAHCTR-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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